Synthesis of tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate: A Technical Guide
Synthesis of tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic routes for tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, a crucial building block in medicinal chemistry. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, often referred to as N-Boc-bispidine, is a conformationally constrained diamine scaffold. Its rigid structure is of significant interest in the design of novel therapeutic agents, particularly for targeting nicotinic acetylcholine receptors (nAChRs).[1] The defined spatial orientation of the nitrogen atoms allows for the precise positioning of pharmacophoric elements, making it a valuable component in drug discovery. This guide focuses on the prevalent multi-step synthesis, commencing from a protected piperidone derivative.
Core Synthetic Pathway
The most widely adopted synthetic route involves a three-step process: a double Mannich reaction to construct the bicyclic core, followed by reduction of the ketone functionality, and subsequent deprotection to yield the final product.
Diagram of the Core Synthetic Pathway
Caption: Overall synthetic scheme for tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate.
Experimental Protocols
Step 1: Synthesis of (1R,5S)-tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one-3-carboxylate (N-benzyl-N'-Boc-bispidinone)
This initial step involves the construction of the bicyclic ketone via a double Mannich reaction.[1][2]
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Reagents:
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tert-Butyl 4-oxopiperidine-1-carboxylate
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Benzylamine
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Paraformaldehyde
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Methanol (MeOH)
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Acetic Acid (AcOH)
-
-
Procedure:
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Dissolve benzylamine in methanol, followed by the addition of acetic acid.[3]
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Add tert-butyl 4-oxopiperidine carboxylate and paraformaldehyde to the solution.
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The reaction mixture is typically stirred at room temperature for several hours to ensure complete conversion.
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The resulting product, N-benzyl-N'-Boc-bispidinone, can be purified by flash chromatography.[1]
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Step 2: Synthesis of (1R,5S)-tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (N-benzyl-N'-Boc-bispidine)
The reduction of the carbonyl group is a critical step to afford the desired diazabicyclo[3.3.1]nonane scaffold. The Huang-Minlon modification of the Wolff-Kishner reduction is commonly employed.[1]
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Reagents:
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N-benzyl-N'-Boc-bispidinone
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Hydrazine hydrate (80%)
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Sodium hydroxide (NaOH)
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Diethylene glycol
-
-
Procedure:
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A solution of N-benzyl-N'-Boc-bispidinone, sodium hydroxide, and hydrazine hydrate in diethylene glycol is heated to 125°C under reflux conditions.[1][2]
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After approximately 2 hours, the reaction setup is changed to a Dean-Stark apparatus to remove water.[1]
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The reaction mixture is then further heated to facilitate the reduction.
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Upon completion, the product is extracted and purified.
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An alternative two-step procedure involves the formation of a tosylhydrazone derivative by condensation with tosylhydrazine, followed by reduction with sodium borohydride (NaBH4) in a THF/H2O mixture.[3]
Step 3: Synthesis of tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
The final step is the removal of the N-benzyl protecting group to yield the target compound. This is typically achieved through catalytic hydrogenation.[2]
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Reagents:
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N-benzyl-N'-Boc-bispidine
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Palladium on activated charcoal (Pd/C, 5%)
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Hydrogen gas (H2)
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Methanol or Ethanol as solvent
-
-
Procedure:
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N-benzyl-N'-Boc-bispidine is dissolved in a suitable solvent like methanol or ethanol.
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Palladium on activated charcoal is added as the catalyst.
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The mixture is subjected to a hydrogen atmosphere.
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The reaction is monitored until the starting material is consumed.
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The catalyst is removed by filtration, and the solvent is evaporated to yield tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate. The product is often obtained in quantitative yield and may not require further purification.[1]
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Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Conditions | Yield | Reference |
| 1 | N-benzyl-N'-Boc-bispidinone | tert-Butyl 4-oxopiperidine-1-carboxylate | Benzylamine, Paraformaldehyde, AcOH, MeOH | Room Temperature | Not specified | [1][3] |
| 2 | N-benzyl-N'-Boc-bispidine | N-benzyl-N'-Boc-bispidinone | Hydrazine hydrate, NaOH, Diethylene glycol | 125°C | Up to 33% (other methods) | [1] |
| 3 | tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | N-benzyl-N'-Boc-bispidine | H2, Pd/C | Room Temperature | Quantitative | [1] |
Alternative Synthetic Approaches
While the above route is common, other methods for the synthesis of the 3,7-diazabicyclo[3.3.1]nonane core exist. One such method involves a one-pot reaction where a dicarboxylic acid ester is reacted with a pyridine aldehyde and a primary amine to form a piperidone intermediate. This intermediate is then reacted with formaldehyde and another primary amine to construct the bicyclic system.[4]
Conclusion
The synthesis of tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is a well-established multi-step process that is crucial for the development of novel pharmaceuticals. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to successfully synthesize this important building block. Careful execution of each step, particularly the reduction and deprotection, is key to achieving high yields and purity.
References
- 1. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Carboxamide derivatives with different spacer motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 4. US8293910B2 - Method for producing 3,7-diaza-bicyclo[3.3.1]nonane compounds - Google Patents [patents.google.com]
